N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16082238
InChI: InChI=1S/C21H22N4O2/c1-14(2)16-9-7-15(8-10-16)13-22-25-21(26)20-12-19(23-24-20)17-5-4-6-18(11-17)27-3/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+
SMILES:
Molecular Formula: C21H22N4O2
Molecular Weight: 362.4 g/mol

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC16082238

Molecular Formula: C21H22N4O2

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
IUPAC Name 3-(3-methoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C21H22N4O2/c1-14(2)16-9-7-15(8-10-16)13-22-25-21(26)20-12-19(23-24-20)17-5-4-6-18(11-17)27-3/h4-14H,1-3H3,(H,23,24)(H,25,26)/b22-13+
Standard InChI Key PIVNPLZEPSVMNT-LPYMAVHISA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC
Canonical SMILES CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC

Introduction

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives typically involves condensation reactions between appropriate starting materials. For example, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves a three-component reaction using sodium acetate as a catalyst .

Synthesis Steps:

  • Starting Materials: Pyrazolone derivatives and benzaldehydes.

  • Reaction Conditions: Room temperature, sodium acetate catalyst.

  • Yield: High to excellent yields.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been evaluated for their antioxidant and anticancer activities. The 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives show good radical scavenging activity and moderate cytotoxicity against certain cancer cell lines .

ActivityDescription
Antioxidant ActivityDPPH assay, often comparable to or better than ascorbic acid.
Anticancer ActivityTested on colorectal RKO carcinoma cells, showing moderate cytotoxicity.

Future Research Directions:

  • Synthesis Optimization: Improving synthesis methods for better yields and purity.

  • Biological Evaluation: Testing for a broader range of biological activities.

  • Structural Modification: Designing new derivatives with enhanced properties.

Given the lack of specific data on the compound , researchers may consider exploring similar pyrazole derivatives to uncover their potential applications and biological activities.

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